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Compound of Interest

Compound Name: 1H-Indene, 1-methylene-

Cat. No.: B1594620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 1H-
Indene, 1-methylene-, a valuable building block in organic synthesis. This document outlines
the key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental
protocols are provided to ensure reproducibility and aid in further research and development.

Molecular Structure and Properties

1H-Indene, 1-methylene-, also known as 1-methyleneindene, is an organic compound with the
chemical formula CioHs and a molecular weight of 128.17 g/mol .[1][2][3][4][5] Its structure
features a five-membered ring fused to a benzene ring, with an exocyclic double bond at the 1-
position.

CAS Registry Number: 2471-84-3[1][2][4][5]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

13C NMR Data:
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While a complete spectrum is not readily available in public databases, historical data indicates
the existence of 13C NMR spectra for 1H-Indene, 1-methylene-.[3] Researchers requiring this
specific data are encouraged to consult the primary literature, specifically the work of R.
Hollenstein and A. Mooser in Angewandte Chemie, 1974.[3]

1H NMR Data:

Currently, public database searches did not yield a specific *H NMR spectrum for 1H-Indene,
1-methylene-. Characterization of novel or less common compounds often requires
researchers to acquire this data experimentally.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering insights into its structure. The electron
ionization (EI) mass spectrum of 1H-Indene, 1-methylene- is available through the NIST
WebBook.[1][2]

Table 1: Mass Spectrometry Data for 1H-Indene, 1-methylene-

Property Value

Molecular Formula CioHs

Molecular Weight 128.1705 g/mol [1][2][4][5]

Major Fragments (m/z) Data available in NIST WebBook

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. Specific IR absorption data for 1H-Indene, 1-
methylene- is not readily available in public spectral databases. Experimental determination is
recommended for detailed analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for analyzing compounds with conjugated systems. As with IR data,
specific UV-Vis absorption maxima for 1H-Indene, 1-methylene- are not currently available in
public databases and would require experimental determination.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques
discussed.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

Weigh 5-10 mg of the purified 1H-Indene, 1-methylene- sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
acetone-de, DMSO-ds) in a clean vial.

o Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The final
volume should be around 0.5 mL.

e Cap the NMR tube securely.
Instrument Parameters (General):

o Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended
for better resolution.

o Temperature: Standard room temperature (e.g., 298 K).

e 'HNMR:
o Pulse sequence: A standard single-pulse experiment (e.g., zg30).
o Number of scans: 16-64, depending on the sample concentration.

o Relaxation delay (D1): 1-5 seconds.
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o Acquisition time: 2-4 seconds.

e 13C NMR:
o Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
o Number of scans: 1024 or more, due to the low natural abundance of *3C.
o Relaxation delay (D1): 2-5 seconds.

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum manually or automatically.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the *H NMR spectrum.

Perform peak picking for both *H and 13C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

e Dissolve a small amount of 1H-Indene, 1-methylene- in a volatile solvent (e.g.,
dichloromethane or acetone).

o Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
Data Acquisition:

» Record a background spectrum of the clean, empty salt plate.

e Place the salt plate with the sample film in the spectrometer's sample holder.
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e Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm—2).

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction:

e Direct Insertion Probe (DIP): A small amount of the solid or liquid sample is placed in a
capillary tube, which is then inserted directly into the ion source. The sample is heated to
induce vaporization.

e Gas Chromatography (GC) Inlet: The sample is first injected into a gas chromatograph,
which separates the components of the mixture. The eluting components are then introduced
into the mass spectrometer. This is particularly useful for analyzing the purity of the sample.

Instrument Parameters:

lonization Mode: Electron lonization (EI).

Electron Energy: Typically 70 eV.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Detector: Electron multiplier or Faraday cup.
Data Analysis:

e The resulting mass spectrum will show the molecular ion peak (M*) corresponding to the
molecular weight of the compound.

e Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions,
which can provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:
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e Prepare a dilute solution of 1H-Indene, 1-methylene- in a UV-transparent solvent (e.g.,
ethanol, methanol, or cyclohexane). The concentration should be chosen such that the
maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0
absorbance units).

o Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent
blank.

Data Acquisition:

Record a baseline spectrum with the cuvette containing the solvent blank.

Fill the sample cuvette with the sample solution and place it in the spectrometer.

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Identify the wavelength(s) of maximum absorbance (Amax).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic characterization and a
typical experimental workflow for NMR spectroscopy.
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Caption: Logical workflow for the spectroscopic characterization of an organic compound.
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Caption: Experimental workflow for NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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